molecular formula O6Rb2V2 B077576 Rubidium oxido(dioxo)vanadium CAS No. 13597-45-0

Rubidium oxido(dioxo)vanadium

Cat. No.: B077576
CAS No.: 13597-45-0
M. Wt: 184.407 g/mol
InChI Key: NTSVJJIPILEAMU-UHFFFAOYSA-N
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Description

Rubidium oxido(dioxo)vanadium is a compound that combines rubidium, vanadium, and oxygen. It is known for its unique chemical properties and potential applications in various scientific fields. The compound is characterized by the presence of vanadium in a high oxidation state, which contributes to its reactivity and versatility.

Properties

IUPAC Name

oxido(dioxo)vanadium;rubidium(1+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3O.Rb.V/q;;-1;+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSVJJIPILEAMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-][V](=O)=O.[Rb+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

O3RbV
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.408 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13597-45-0
Record name Vanadate (VO31-), rubidium (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013597450
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vanadate (VO31-), rubidium (1:1)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Rubidium vanadium trioxide
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Preparation Methods

Synthetic Routes and Reaction Conditions: Rubidium oxido(dioxo)vanadium can be synthesized through various methods, including the sol-gel method, chemical vapor deposition, and hydrothermal synthesis. One common approach involves the reaction of rubidium salts with vanadium oxides under controlled conditions. For instance, mixing rubidium carbonate with vanadium pentoxide and heating the mixture can yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical vapor deposition or hydrothermal methods. These processes ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: Rubidium oxido(dioxo)vanadium undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the oxidation state of vanadium and the presence of rubidium.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of vanadium, while reduction can produce lower oxidation state vanadium compounds .

Scientific Research Applications

Rubidium oxido(dioxo)vanadium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which rubidium oxido(dioxo)vanadium exerts its effects is primarily through its redox activity. The compound can participate in electron transfer reactions, influencing various molecular targets and pathways. For instance, in biological systems, it can interact with enzymes involved in oxidative stress responses, modulating their activity and contributing to cellular homeostasis .

Comparison with Similar Compounds

Uniqueness: Rubidium oxido(dioxo)vanadium stands out due to the combination of rubidium and vanadium, which imparts unique reactivity and stability.

Q & A

Q. What experimental methods are recommended for synthesizing and characterizing rubidium oxido(dioxo)vanadium?

Synthesis typically involves solid-state reactions or hydrothermal techniques using vanadium precursors (e.g., V₂O₅) and rubidium salts. Characterization requires X-ray diffraction (XRD) for crystal structure determination, complemented by spectroscopic methods like IR and Raman to confirm functional groups (e.g., V=O stretching modes). For crystallographic refinement, SHELX software (e.g., SHELXL) is widely used to resolve atomic positions and occupancy .

Q. How can researchers address challenges in resolving the crystal structure of this compound?

Crystallographic ambiguity often arises from disorder in the vanadium-oxygen framework. To mitigate this, high-resolution synchrotron XRD data and iterative refinement using SHELXL are recommended. Inclusion of restraints for bond lengths and angles, along with validation tools like the R-factor and Hirshfeld surface analysis, improves model accuracy .

Q. What factors influence the stability of this compound in aqueous solutions?

Stability is pH-dependent: acidic conditions favor monomeric [VO₂]⁺ species, while alkaline pH promotes hydrolysis and precipitation. Redox instability (e.g., V⁴⁺ ↔ V⁵⁺ transitions) can be monitored via cyclic voltammetry. Ligand competition (e.g., sulfate or chloride ions) may also alter speciation, requiring potentiometric titration to quantify stability constants .

Advanced Research Questions

Q. How can redox behavior and speciation of vanadium in this compound be systematically analyzed?

Combine potentiometric titration with spectroscopic techniques (UV-Vis, EPR) to track oxidation-state changes. For example, vanadium(IV) complexes exhibit distinct EPR signals (g ≈ 1.96–1.98), while vanadium(V) species show characteristic UV absorption bands. Computational modeling (e.g., DFT) can predict redox potentials and validate experimental data .

Q. What strategies resolve contradictions in reported stability constants for vanadium-ligand complexes?

Discrepancies often arise from differences in ionic strength, temperature, or ligand purity. To reconcile data, standardize experimental conditions (e.g., 0.1 M KCl for ionic strength control) and cross-validate results using multiple techniques (e.g., potentiometry, calorimetry). Reference hydrolytic species constants (e.g., logβ[(VO)₂(OH)₅]⁻ = -19.76) from high-precision studies to refine models .

Q. How do ligand electronic properties affect the thermodynamic stability of this compound derivatives?

Electron-donating ligands (e.g., carboxylates) stabilize higher oxidation states by lowering redox potentials. Stability constants (logβ) for vanadyl-tartrate complexes, for instance, correlate with ligand basicity. Competitive ligand experiments using spectrophotometry or NMR can quantify relative binding affinities and inform design of redox-active materials .

Methodological Notes

  • Data Validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to identify outliers .
  • Redox Experiments : Use oxygen-free solvents and inert atmospheres to prevent unintended oxidation of vanadium(IV) species .
  • Computational Support : Employ software like Gaussian or ORCA for DFT calculations to predict vibrational spectra and redox behavior .

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